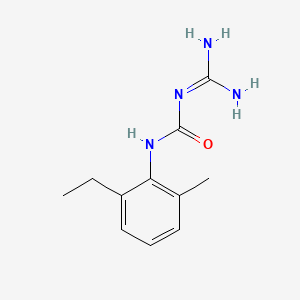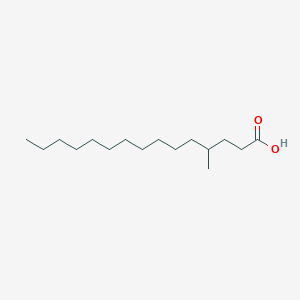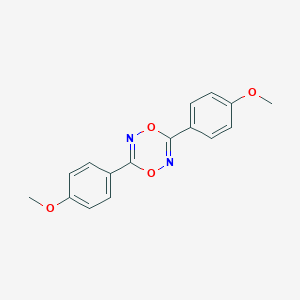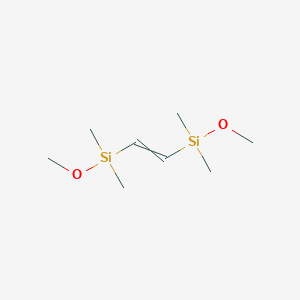
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and an octene backbone. This compound is notable for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene typically involves the reaction of trimethylsilyl chloride with ethylene glycol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable reagent to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halosilanes or other substituted silanes.
Scientific Research Applications
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of bioactive compounds and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene involves its interaction with various molecular targets, primarily through its silicon atoms. These interactions can lead to the formation of stable complexes with other molecules, facilitating various chemical transformations. The pathways involved often include nucleophilic attack on the silicon atoms, leading to the formation of new bonds and the release of by-products.
Comparison with Similar Compounds
Similar Compounds
- 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane
- 2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane
- Glycerol, tris(trimethylsilyl) ether
Uniqueness
3,3,6,6-Tetramethyl-2,7-dioxa-3,6-disilaoct-4-ene is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as in the synthesis of bioactive molecules and advanced materials.
Properties
CAS No. |
54908-33-7 |
|---|---|
Molecular Formula |
C8H20O2Si2 |
Molecular Weight |
204.41 g/mol |
IUPAC Name |
methoxy-[2-[methoxy(dimethyl)silyl]ethenyl]-dimethylsilane |
InChI |
InChI=1S/C8H20O2Si2/c1-9-11(3,4)7-8-12(5,6)10-2/h7-8H,1-6H3 |
InChI Key |
VVBOQOWZIXXXKI-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)C=C[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





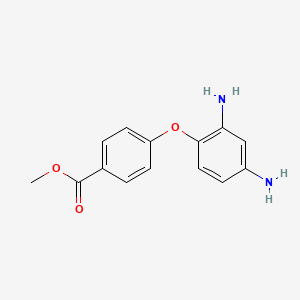

![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)


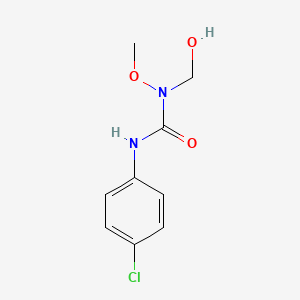
![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)
